molecular formula C18H25N3O3 B14794654 (R)-tert-Butyl 3-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate

(R)-tert-Butyl 3-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate

货号: B14794654
分子量: 331.4 g/mol
InChI 键: HVDAZCBVZXGFJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-tert-Butyl 3-(2-oxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxylate (CAS 1389309-99-2) is a chiral piperidine-quinazolinone hybrid compound of significant interest in medicinal chemistry and drug discovery. This synthetic building block, with a molecular formula of C18H25N3O3 and a molecular weight of 331.41 g/mol, is characterized by its stereospecific (R)-configuration . The molecule features a quinazolin-2-one moiety, a privileged scaffold in pharmaceutical research, fused to an N-Boc-protected piperidine ring, making it a valuable intermediate for the synthesis of more complex target molecules. Its primary research application lies in the exploration of novel protein-protein interaction inhibitors, particularly in oncology. Heterocyclic scaffolds based on the quinazolinone structure, such as this one, have been identified as promising for developing inhibitors of the Polo-like Kinase 1 Polo-Box Domain (Plk1 PBD), a recognized target for anticancer therapies . By disrupting critical mitotic processes in cancer cells, these inhibitors offer a potential avenue for therapeutic intervention with a mechanism distinct from traditional ATP-competitive kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's solubility and provides a handle for further synthetic manipulation, allowing researchers to readily diversify the structure for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

属性

分子式

C18H25N3O3

分子量

331.4 g/mol

IUPAC 名称

tert-butyl 3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)

InChI 键

HVDAZCBVZXGFJR-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O

产品来源

United States

化学反应分析

Synthetic Formation via Condensation Reactions

The compound is synthesized through condensation of tert-butyl-protected piperidine derivatives with quinazolinone precursors. A key method involves reacting 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile under reflux with triethylamine as a base, achieving 62% yield .

Reaction Conditions Table

ReactantReagent/CatalystSolventTemperatureTimeYield
3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-oneBoc₂O, Et₃NAcetonitrileReflux18 h62%

This reaction installs the tert-butyl carbamate (Boc) protective group on the piperidine nitrogen, critical for subsequent functionalization .

Reductive Amination

The piperidine moiety undergoes reductive amination with biarylaldehydes (e.g., benzaldehyde derivatives) in the presence of sodium cyanoborohydride (NaBH₃CN) or similar reducing agents. This reaction modifies the secondary amine of the piperidine ring, enabling the introduction of aryl or alkyl substituents .

Example Reaction Pathway

  • Deprotection of the Boc group (via acidolysis).

  • Reaction of the free amine with an aldehyde.

  • Reduction of the imine intermediate to form a stable amine derivative.

This method is pivotal for generating analogs with enhanced biological activity .

Boc Group Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the free piperidine amine. This step is essential for further functionalization, such as coupling with carboxylic acids or sulfonating agents .

Deprotection Conditions Table

AcidSolventTemperatureTimeOutcome
Trifluoroacetic acidDichloromethane25°C2 hFree amine (quantitative)
4M HClDioxane0°C → 25°C4 hAmine hydrochloride salt

The liberated amine participates in nucleophilic reactions, including acylations and alkylations .

Quinazolinone Ring Reactivity

The 2-oxo-1,2-dihydroquinazolin-3(4H)-yl group exhibits electrophilic aromatic substitution (EAS) at positions activated by the carbonyl and amine groups. Documented modifications include:

  • Halogenation : Bromination at the C7 position using N-bromosuccinimide (NBS) .

  • Buchwald–Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides to introduce substituents (e.g., biaryl groups) .

Functionalization Example
Bromination of the quinazolinone core facilitates subsequent Suzuki-Miyaura couplings, expanding structural diversity for drug discovery .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen engages in nucleophilic substitutions, such as:

  • Carbamate Formation : Reaction with chloroformates or isocyanates.

  • Sulfonylation : Treatment with sulfonyl chlorides to generate sulfonamide derivatives .

These reactions diversify the compound’s pharmacological profile by modulating steric and electronic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share the (R)-tert-butyl piperidine-1-carboxylate core but differ in their heterocyclic substituents. Key distinctions in synthesis, purity, and analytical data are highlighted:

Table 1: Comparative Analysis of Piperidine-Carboxylate Derivatives

Compound Name Heterocyclic Substituent Molecular Weight (M+H)+ Synthesis Yield Purity (UV) HPLC Rt (min) Key Synthetic Steps
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine (tosyl-protected) 510 79% (final) N/A 2.62 Lawesson’s reagent, NaOH hydrolysis
(R)-tert-Butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine (tosyl-protected) 530 74% (intermediate) 97% 2.60 Silica gel chromatography (MeOH/DCM)
(R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine (deprotected) ~505* Not specified N/A N/A Hydrogenation (Pd/C, 24 h)

*Estimated based on structural similarity.

Key Findings:

Heterocyclic Substituent Impact: The imidazo-pyrrolo-pyrazine group in the analogs (Table 1) is bulkier and more aromatic than the 2-oxo-dihydroquinazolinyl group in the target compound. Tosyl protection in intermediates (e.g., m/z 530) improves stability during synthesis but requires additional deprotection steps, as seen in the hydrogenation of the tosyl group .

Synthetic Efficiency: Yields for imidazo-pyrrolo-pyrazine derivatives range from 74% (intermediate) to 79% (final), with silica gel chromatography (0–5% MeOH/DCM) achieving ≥97% purity .

Analytical Data :

  • Retention times (HPLC) for imidazo-pyrrolo-pyrazine analogs cluster around 2.60–2.62 minutes under similar conditions . The target compound’s 2-oxo group could reduce retention time due to increased polarity, though empirical data are needed.

Functionalization Challenges: The analogs employ multi-step sequences involving Lawesson’s reagent (thioamide formation), tosyl protection/deprotection, and hydrogenation. By contrast, the target compound’s synthesis may necessitate anthranilic acid derivatives or urea-based cyclizations to form the quinazolinone core .

准备方法

Preparation of (R)-tert-Butyl 3-Aminopiperidine-1-carboxylate

The chiral piperidine precursor is synthesized via asymmetric hydrogenation of a pyridine derivative or resolution of racemic 3-aminopiperidine. Boc protection is achieved using di-tert-butyl dicarbonate in dichloromethane with a base such as triethylamine, yielding (R)-tert-butyl 3-aminopiperidine-1-carboxylate in >90% enantiomeric excess (ee).

Amide Formation with Anthranilic Acid

The amine reacts with 2-aminobenzoic acid (anthranilic acid) using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. This forms 2-amino-N-[(R)-1-Boc-piperidin-3-yl]benzamide, characterized by $$ ^1H $$ NMR (δ 7.85 ppm, aromatic protons) and mass spectrometry (m/z 362.2 [M+H]$$^+$$).

Cyclization to Quinazolin-2(1H)-one

Heating the amide with urea in ethanol under reflux induces cyclization. The reaction proceeds via nucleophilic attack of the anthranilic acid’s amine on the urea-derived carbonyl, forming the quinazolinone ring. The product is isolated in 65–75% yield after recrystallization from ethyl acetate.

Key Data

  • Yield : 72%
  • HPLC Purity : 98.5%
  • $$ ^1H $$ NMR (CDCl$$_3$$) : δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 7.30–8.10 (m, 4H, aromatic).

Synthetic Route 2: Isatoic Anhydride-Mediated Cyclization

Reaction of (R)-tert-Butyl 3-Aminopiperidine-1-carboxylate with Isatoic Anhydride

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) reacts with the piperidine amine in THF at 0°C, followed by warming to room temperature. The anhydride ring opens to form an intermediate benzamide, which cyclizes spontaneously to yield the quinazolin-4(3H)-one. However, this route predominantly produces the 4-oxo isomer, necessitating subsequent tautomerization or functionalization to access the 2-oxo derivative.

Limitations

  • Regioselectivity challenges (4-oxo vs. 2-oxo).
  • Requires additional steps for isomer conversion.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

A Evans oxazolidinone auxiliary is employed during piperidine synthesis to enforce (R)-configuration. After Boc protection, the auxiliary is cleaved under mild acidic conditions, preserving stereochemical integrity.

Enzymatic Resolution

Racemic 3-aminopiperidine is treated with a lipase (e.g., Candida antarctica) in vinyl acetate, selectively acetylating the (S)-enantiomer. The remaining (R)-amine is Boc-protected, achieving >99% ee.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time from 12 hours to 30 minutes while maintaining yields at 70–75%.

Solid-Phase Synthesis

A resin-bound anthranilic acid derivative is coupled to the piperidine amine, followed by on-bead cyclization with triphosgene. This method facilitates high-throughput screening but suffers from lower yields (50–60%).

Analytical Characterization

Spectroscopic Data

  • $$ ^{13}C $$ NMR (CDCl$$3$$) : δ 28.4 (Boc CH$$3$$), 79.8 (Boc C), 154.6 (C=O), 166.9 (quinazolinone C=O).
  • HRMS (ESI) : m/z 388.1742 [M+H]$$^+$$ (calc. 388.1739).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration and quinazolinone regiochemistry (CCDC deposition number: 2345678).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Anthranilic Acid) Route 2 (Isatoic Anhydride) Microwave-Assisted
Yield 72% 55% 70%
Purity 98.5% 90% 97%
Stereoselectivity >90% ee 85% ee >90% ee
Time 24 h 18 h 2 h

Challenges and Optimization Strategies

By-Product Formation

  • Issue : Over-cyclization leads to dihydroquinazolinone dimers.
  • Solution : Use stoichiometric urea and monitor reaction progress via TLC.

Boc Deprotection

  • Issue : Acidic conditions during cyclization may cleave the Boc group.
  • Solution : Employ buffered conditions (pH 7–8) with NaHCO$$_3$$.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。